![molecular formula C16H13NO2S B14325792 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile CAS No. 105826-32-2](/img/structure/B14325792.png)
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile typically involves the reaction of 4-[(benzenesulfonyl)methyl]benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a nitrile group.
3-{4-[4-(Benzylideneamino)benzenesulfonyl]phenyl}-2-phenylquinazolin-4(3H)-one: Contains a quinazolinone moiety instead of a prop-2-enenitrile group.
Uniqueness
3-{4-[(Benzenesulfonyl)methyl]phenyl}prop-2-enenitrile is unique due to the presence of both a benzenesulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
105826-32-2 |
|---|---|
Molekularformel |
C16H13NO2S |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
3-[4-(benzenesulfonylmethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C16H13NO2S/c17-12-4-5-14-8-10-15(11-9-14)13-20(18,19)16-6-2-1-3-7-16/h1-11H,13H2 |
InChI-Schlüssel |
IEGOPYQSDIYECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)

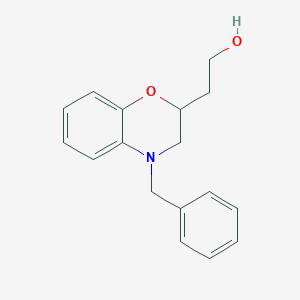
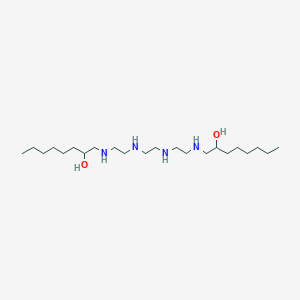
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
![1-[2-(4-Bromophenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14325767.png)
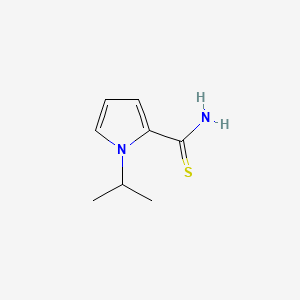
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
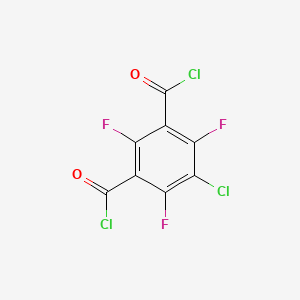
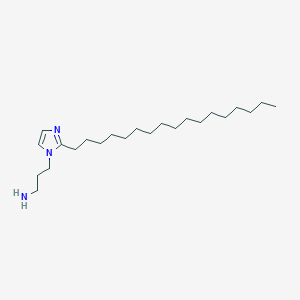
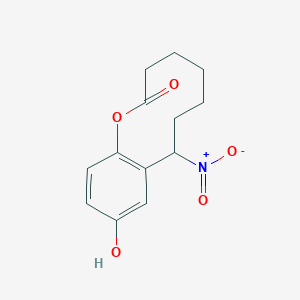
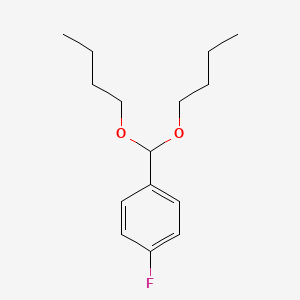
![[3-(Cyanomethyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14325796.png)
